Sodium 2-methyl-2-(pyridin-2-yl)propanoate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic nomenclature of sodium 2-methyl-2-(pyridin-2-yl)propanoate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic carboxylate salts. The preferred International Union of Pure and Applied Chemistry name for this compound is sodium 2-methyl-2-(2-pyridinyl)propanoate, which precisely describes the structural arrangement of substituents around the central propanoate framework. This systematic name indicates the presence of a sodium cation paired with a carboxylate anion derived from 2-methyl-2-(pyridin-2-yl)propanoic acid.

The compound's Chemical Abstracts Service registry number is 1039547-74-4, which serves as the unique numerical identifier for this specific chemical entity across scientific databases and regulatory systems. The molecular formula is established as carbon nine hydrogen ten nitrogen sodium oxygen two, reflecting the complete atomic composition of the salt. The average molecular mass is calculated at 187.174 atomic mass units, with a monoisotopic mass of 187.060923 atomic mass units.

Alternative systematic names recognized in chemical literature include "2-methyl-2-(pyridin-2-yl)propanoic acid, sodium salt" and "sodium 2-methyl-2-pyridin-2-ylpropanoate". These variations reflect different approaches to expressing the same structural relationships while maintaining consistency with International Union of Pure and Applied Chemistry guidelines. The compound is also assigned the molecular descriptor label MFCD11226768 in chemical databases.

The Simplified Molecular Input Line Entry System representation for this compound is CC(C)(C1=CC=CC=N1)C(=O)[O-].[Na+], which provides a linear notation describing the complete molecular structure including the ionic components. This notation system allows for precise computational representation and database searching of the compound's structure.

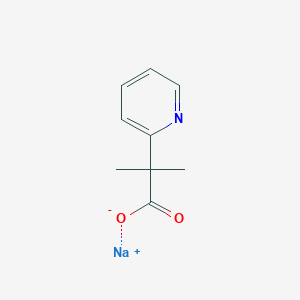

Structure

2D Structure

Properties

IUPAC Name |

sodium;2-methyl-2-pyridin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.Na/c1-9(2,8(11)12)7-5-3-4-6-10-7;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIIYKVKCMUYNM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=N1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039547-74-4 | |

| Record name | 2-Methyl-2-(pyridin-2-yl)propanoate, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Neutralization Reaction

-

$$

\text{C}9\text{H}{11}\text{NO}2 + \text{NaOH} \rightarrow \text{C}9\text{H}{10}\text{NNaO}2 + \text{H}_2\text{O}

$$Here, 2-methyl-2-(pyridin-2-yl)propanoic acid reacts with sodium hydroxide to form the sodium salt and water.

Reaction Medium: Aqueous solution, typically water or dilute aqueous sodium hydroxide.

Temperature: Often carried out at room temperature or slightly elevated temperatures to facilitate dissolution and reaction kinetics.

Stoichiometry: Equimolar amounts of acid and sodium hydroxide are used to ensure complete neutralization.

Isolation and Purification

Evaporation: After reaction completion, water is evaporated under reduced pressure or by heating to concentrate the solution.

Recrystallization: The crude product is recrystallized from suitable solvents (e.g., water, ethanol-water mixtures) to enhance purity.

Filtration and Drying: Crystals are filtered and dried under vacuum to obtain the final sodium salt.

Industrial Production Considerations

Batch Reactors: Large-scale production employs batch reactors optimized for mixing, temperature control, and pH monitoring.

Process Optimization: Parameters such as reaction time, temperature, and solvent volume are adjusted to maximize yield and purity.

Filtration and Drying Equipment: Industrial filtration units and drying ovens or vacuum dryers are used for efficient product isolation.

Quality Control: Analytical methods such as NMR, HPLC, and melting point determination ensure product consistency.

Research Findings and Data Tables

While specific data on this compound is limited in the available literature, analogous compounds such as Sodium 2-(pyridin-2-yl)propanoate have documented preparation details that inform this process.

Stock Solution Preparation Table for Sodium 2-(pyridin-2-yl)propanoate (Reference Compound)

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 5.7757 | 28.8784 | 57.7567 |

| 5 mM Solution Volume (mL) | 1.1551 | 5.7757 | 11.5513 |

| 10 mM Solution Volume (mL) | 0.5776 | 2.8878 | 5.7757 |

Note: These volumes are for preparing stock solutions at different molarities, indicating solubility and handling parameters relevant for sodium salt forms.

Advanced Synthetic Routes from Patent Literature

A patented process (US20110009636A1) describes a multi-step synthesis for 2-methyl-2′-phenylpropionic acid derivatives, which share structural similarity with this compound, involving:

Pd-catalyzed coupling reactions between halogenated aromatic precursors and ketene acetals.

Use of protecting groups (e.g., silyl groups) to facilitate selective reactions.

Substitution of hydroxyl groups with leaving groups (halogens or sulfonates) to enable further functionalization.

Base-mediated reactions using inorganic bases such as sodium carbonate, potassium carbonate, or organic bases like DBU.

Ester hydrolysis to yield the acid form before neutralization to the sodium salt.

This method is optimized for industrial scale with high yield and purity, avoiding complex intermediate steps and minimizing by-products.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methyl-2-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: Sodium 2-methyl-2-(pyridin-2-yl)propanoate is used as a building block in organic synthesis. It is involved in the preparation of various heterocyclic compounds and can be used as a ligand in coordination chemistry .

Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in biochemical assays .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of sodium 2-methyl-2-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Sodium 2-methyl-2-(pyrimidin-4-yl)propanoate

Structural Differences :

- The pyridine ring in Sodium 2-methyl-2-(pyridin-2-yl)propanoate is replaced with a pyrimidin-4-yl group (a six-membered ring containing two nitrogen atoms at positions 1 and 3) .

- Molecular formula: C₈H₁₀N₂O₂ (acid form); sodium salt molecular weight is approximately 188.57 g/mol (based on analogous compounds in ).

Implications :

- However, the electron-withdrawing nature of pyrimidine may reduce the carboxylate’s basicity .

- Applications : Pyrimidine derivatives are prevalent in antiviral and anticancer agents, suggesting this compound could serve as a precursor in such syntheses, unlike the pyridine variant, which may have broader coordination chemistry applications .

2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanehydrazide (4b)

Structural Differences :

Implications :

- Lipophilicity : The -CF₃ group and sulfur atom increase lipophilicity, improving membrane permeability for biological activity. This contrasts with the sodium carboxylate’s ionic character, which favors aqueous environments .

- Synthetic Efficiency: The compound was synthesized in 89% yield, indicating robust methodology that could inform the optimization of this compound’s synthesis .

Sodium 3-(pyridin-2-yl)oxetane-3-carboxylate

Structural Differences :

Implications :

- Metabolic Stability: Oxetanes are known to improve metabolic stability in drug molecules, suggesting this compound may have advantages in pharmaceutical applications over the propanoate derivative .

- Steric Effects : The rigid oxetane ring could hinder rotation, affecting binding affinity in biological targets or coordination with metal ions .

Sodium 2-methylprop-2-ene-1-sulphonate

Structural Differences :

Implications :

- Acidity and Solubility : Sulfonates are stronger acids than carboxylates, leading to higher water solubility. This compound is likely used in ion-exchange resins or detergents, contrasting with the carboxylate’s niche in synthesis .

Data Table: Key Properties of Compared Compounds

Biological Activity

Sodium 2-methyl-2-(pyridin-2-yl)propanoate is a compound of significant interest in biochemical and pharmaceutical research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by relevant data tables and case studies.

This compound exhibits a range of biochemical properties that make it valuable in research. It is known to interact with various enzymes and proteins, influencing their activity and function. The compound can act as either an inhibitor or activator of specific enzymes, modulating critical biochemical pathways.

Interaction with Enzymes

The compound's interaction with enzymes often involves binding to either active sites or allosteric sites, leading to conformational changes that affect enzyme activity. This property is crucial for its use in biochemical assays and studies aimed at understanding enzyme kinetics.

The mechanism of action of this compound primarily involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring in the compound can coordinate with metal ions, influencing various biochemical pathways. Specific pathways affected include those related to cell signaling, metabolism, and gene expression.

Biological Activity

Research indicates that this compound has potential antimicrobial and anticancer properties. Its biological effects are mediated through several mechanisms:

- Antimicrobial Activity : The compound has shown efficacy against various pathogens, including bacteria and fungi. For instance, studies have demonstrated its ability to inhibit the growth of Chlamydia species and other Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antimicrobial Properties : A study conducted by Leung et al. highlighted the compound's selective activity against Chlamydia, demonstrating significant reductions in chlamydial inclusion numbers in infected cells .

Pathogen Minimum Inhibitory Concentration (MIC) N. meningitidis 64 μg/mL H. influenzae 32 μg/mL - Anticancer Research : Another study evaluated the compound's effects on HepG2 liver cancer cells, revealing an IC50 greater than 100 μM, indicating low cytotoxicity while maintaining effective antimicrobial properties .

Applications in Research and Industry

This compound is utilized across various sectors:

- Biochemical Research : It serves as a tool for studying enzyme interactions and pathways.

- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.

- Industrial Use : The compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals.

Q & A

What are the optimal synthetic routes for Sodium 2-methyl-2-(pyridin-2-yl)propanoate?

Level: Basic

Methodological Answer:

The synthesis typically involves esterification of the corresponding carboxylic acid (2-methyl-2-(pyridin-2-yl)propanoic acid) followed by neutralization with sodium hydroxide. Acid-catalyzed esterification (e.g., using sulfuric acid under reflux) is common, as seen in analogous pyridine-containing esters . Key steps:

React 2-methyl-2-(pyridin-2-yl)propanoic acid with ethanol in the presence of H₂SO₄.

Isolate the ester via distillation or crystallization.

Saponify the ester with NaOH to yield the sodium salt.

Validation: Monitor reaction progress via TLC and confirm purity using NMR (¹H/¹³C) and mass spectrometry .

How can structural ambiguities in this compound be resolved using crystallography?

Level: Advanced

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (from the SHELX suite) is critical for resolving stereochemical uncertainties. For example:

- Grow high-quality crystals via vapor diffusion or slow evaporation.

- Collect diffraction data (Mo/Kα radiation, λ = 0.71073 Å).

- Refine using SHELXL to determine bond angles, torsion angles, and packing interactions. SHELX’s robustness in small-molecule refinement ensures precise atomic coordinates .

What spectroscopic techniques are recommended for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (pyridin-2-yl protons at δ 7.5–8.5 ppm; methyl groups at δ 1.2–1.5 ppm) and ¹³C NMR (carbonyl at ~175 ppm, pyridine carbons at 120–150 ppm) .

- Mass Spectrometry: ESI-MS or MALDI-TOF to confirm molecular weight (predicted [M+Na]+ adduct at m/z ~194) .

- IR Spectroscopy: Stretching frequencies for COO⁻ (~1580 cm⁻¹) and pyridyl C=N (~1600 cm⁻¹).

How can computational methods predict its reactivity or biological interactions?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) leveraging the pyridin-2-yl moiety’s hydrogen-bonding potential .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. For example, the carboxylate group’s charge distribution affects salt bridge formation in proteins .

How to address contradictory solubility data in literature?

Level: Advanced

Methodological Answer:

Contradictions may arise from pH-dependent solubility (carboxylate vs. protonated forms). Systematic approaches:

Perform pH-solubility profiling (e.g., shake-flask method at 25°C, pH 2–12).

Use HPLC-UV to quantify solubility in buffers (phosphate, acetate).

Validate with dynamic light scattering (DLS) to detect aggregation .

What analytical techniques quantify its stability under varying conditions?

Level: Basic

Methodological Answer:

- Forced Degradation Studies: Expose to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH).

- HPLC-MS: Monitor degradation products (e.g., decarboxylation or pyridine ring oxidation).

- Collision Cross-Section (CCS): Ion mobility spectrometry (e.g., TWIMS) predicts stability in solution (CCS ~137–146 Ų for adducts) .

How does the pyridin-2-yl group influence biological activity?

Level: Advanced

Methodological Answer:

The pyridin-2-yl moiety enhances π-π stacking with aromatic residues (e.g., Tyr, Phe in receptors) and coordinates metal ions (e.g., Zn²⁺ in metalloenzymes). Experimental validation:

Enzyme Assays: Test inhibition of acetylcholinesterase or cytochrome P450 isoforms.

Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.